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# Application Note: High-Throughput Screening of p97 ATPase Activity Using MSC1094308

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Compound of Interest		
Compound Name:	MSC1094308	
Cat. No.:	B609348	Get Quote

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#### Introduction

Valosin-containing protein (VCP), also known as p97, is a highly conserved and abundant AAA+ (ATPases Associated with diverse cellular Activities) ATPase that plays a crucial role in cellular protein homeostasis.[1][2][3][4] p97 is involved in a myriad of cellular processes, including endoplasmic reticulum-associated degradation (ERAD), protein degradation via the ubiquitin-proteasome system, membrane fusion, and DNA repair.[4][5] Its function is intrinsically linked to its ability to hydrolyze ATP, which provides the energy for remodeling and unfolding of substrate proteins.[1][5] Given its central role in cellular function, p97 has emerged as a significant therapeutic target in oncology and neurodegenerative diseases.[1]

**MSC1094308** is a potent, cell-permeable, allosteric, and reversible inhibitor of p97.[6][7][8] It acts in a non-competitive manner with respect to ATP and targets the D2 ATPase domain of p97.[6][9] This application note provides a detailed protocol for a high-throughput ATPase activity assay of p97 using **MSC1094308** as a reference inhibitor. The described bioluminescence-based assay is robust, sensitive, and suitable for screening and characterizing p97 inhibitors.[10][11][12]

# Data Presentation Inhibitor Activity Profile



Compound	Target	IC50	Mechanism of Action	Reference
MSC1094308	p97/VCP	7.2 μΜ	Non-competitive, Allosteric, Reversible	[6][7][8][9]
VPS4B	0.71 μΜ	Non-competitive, Allosteric, Reversible	[6][7][8][9]	

# **Experimental Protocols Principle of the Assay**

The ATPase activity of p97 is determined by measuring the amount of ATP remaining in the reaction. This protocol utilizes a bioluminescence-based assay, such as the Kinase-Glo® assay.[10][12][13] In this system, luciferase utilizes the remaining ATP to oxidize luciferin, generating a luminescent signal that is inversely proportional to the ATPase activity of p97.[10] [11][12]

## **Materials and Reagents**

- Recombinant human p97 protein
- MSC1094308
- ATP
- Assay Buffer: 50 mM Tris-HCl (pH 7.5), 20 mM MgCl<sub>2</sub>, 0.1 mg/ml BSA
- Kinase-Glo® Luminescent Kinase Assay Kit
- White, opaque 96-well or 384-well plates
- Multichannel pipette
- Plate reader with luminescence detection capabilities



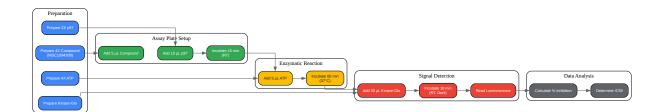
### **Assay Protocol**

- · Reagent Preparation:
  - Prepare a 2X concentrated solution of p97 enzyme in assay buffer.
  - Prepare a 4X concentrated solution of MSC1094308 and other test compounds in assay buffer.
  - Prepare a 4X concentrated solution of ATP in assay buffer.
  - Prepare the Kinase-Glo® reagent according to the manufacturer's instructions.
- Assay Procedure:
  - $\circ$  Add 5  $\mu$ L of the 4X compound solution (or DMSO as a vehicle control) to the wells of a white, opaque microplate.
  - Add 10 μL of the 2X p97 enzyme solution to each well.
  - Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.
  - $\circ$  Initiate the ATPase reaction by adding 5  $\mu L$  of the 4X ATP solution to each well. The final reaction volume is 20  $\mu L$ .
  - Incubate the plate at 37°C for 60 minutes.
  - After incubation, allow the plate to equilibrate to room temperature for 10 minutes.
  - $\circ$  Add 20  $\mu$ L of the prepared Kinase-Glo® reagent to each well to stop the reaction and generate the luminescent signal.
  - Incubate the plate at room temperature for an additional 10 minutes in the dark to stabilize the signal.
  - Measure the luminescence using a plate reader.
- Data Analysis:



- The luminescent signal is inversely proportional to the ATPase activity.
- Calculate the percent inhibition for each compound concentration relative to the DMSO control.
- Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

# Mandatory Visualizations Experimental Workflow

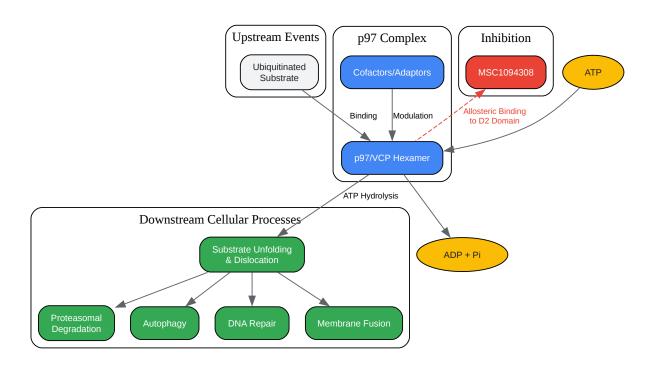


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Caption: Workflow for the p97 ATPase activity assay.

## p97 Signaling and Inhibition Pathway





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Caption: p97 signaling and inhibition by MSC1094308.

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### Methodological & Application





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